![molecular formula C13H15N3O2S B2782538 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide CAS No. 866010-65-3](/img/structure/B2782538.png)
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a chemical compound with a molecular formula of C₁₁H₁₂N₂O₂S . It belongs to the class of 1,3,4-thiadiazole derivatives , which have gained prominence due to their diverse biological activities. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a key component in nucleic acids, making these derivatives interesting for medicinal applications .
Synthesis Analysis
The synthesis of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction sequence includes hydrazine derivatives and hydrazonoyl chloride derivatives. The newly synthesized compounds are characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide consists of a benzene ring with a butoxy group and a 1,3,4-thiadiazole ring attached. The presence of the thiadiazole ring allows disruption of processes related to DNA replication, making it a potential anticancer agent .
Chemical Reactions Analysis
The major fragmentation pathway in most derivatives involves the cleavage of the S-C2 and N–N bonds of the 1,3,4-thiadiazole ring, resulting in specific ions .
Scientific Research Applications
- Researchers have synthesized various 1,3,4-thiadiazole derivatives, including those derived from 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide. These compounds were tested for antimicrobial activity against bacteria (E. coli, B. mycoides) and fungi (C. albicans). Notably, some derivatives exhibited superior antimicrobial effects .
- While not directly related to 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide, other 1,3,4-thiadiazole derivatives have demonstrated insecticidal activities. These compounds could potentially be explored for pest control .
- Compound 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide and related derivatives were evaluated for antinociceptive effects. Tests included assessing responses to mechanical, thermal, and chemical stimuli. Such investigations contribute to understanding their potential as pain-relieving agents .
- Researchers have examined the cytotoxic effects of similar 1,3,4-thiadiazole compounds on leukemia cell lines (e.g., K562 CML, Jurkat, MT-2) and HeLa human cervical carcinoma cells. These studies provide insights into their impact on cancer cells .
- Although specific to other 1,3,4-thiadiazole derivatives, some compounds have shown anti-inflammatory effects. Investigating whether 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide shares similar properties could be worthwhile .
- Beyond biological activities, 1,3,4-thiadiazoles find applications in industrial chemistry. Their reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds .
Antimicrobial Activity
Insecticidal Properties
Antinociceptive Effects
Cytotoxicity Studies
Anti-Inflammatory Properties
Industrial Applications
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit antimicrobial properties , and some have been designed to serve as EGFR/HER-2 dual-target inhibitors . These targets play crucial roles in microbial growth and cancer cell proliferation, respectively.
Mode of Action
For instance, some derivatives have been found to inhibit the kinase activity of EGFR and HER-2 selectively .
Pharmacokinetics
A study on similar 1,3,4-thiadiazole derivatives indicated good oral drug-like behavior , which could suggest favorable bioavailability for 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide.
Result of Action
Similar 1,3,4-thiadiazole derivatives have shown promising anticancer activity and potent antimicrobial activity , suggesting that 4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide might have similar effects.
Future Directions
properties
IUPAC Name |
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-3-8-18-11-6-4-10(5-7-11)12(17)15-13-16-14-9-19-13/h4-7,9H,2-3,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJAPJVFFLXDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
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